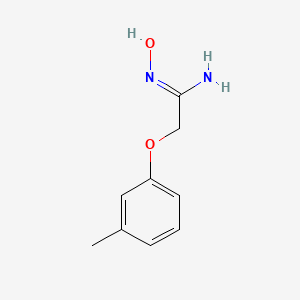
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride
Übersicht
Beschreibung
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, commonly known as TMPP, is an organic compound belonging to the class of piperazines. It is a white crystalline solid that is soluble in water and alcohol. TMPP is used in a wide range of scientific research applications, including biochemical and physiological studies. It can be synthesized using a variety of methods, and has several advantages and limitations when used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
TMPP has several scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the central nervous system and to investigate the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on the cardiovascular system, to study the pharmacokinetics of drugs, and to study the effects of drugs on the endocrine system.
Wirkmechanismus
The exact mechanism of action of TMPP is not fully understood. However, it is believed that TMPP acts as an agonist at certain receptor sites in the body, which can lead to the activation of certain biochemical pathways. It is also believed that TMPP can interact with certain enzymes in the body, which can lead to the activation of certain physiological pathways.
Biochemical and Physiological Effects
TMPP has been shown to have several biochemical and physiological effects. It has been shown to have an inhibitory effect on the release of dopamine in the brain, which can lead to an increase in the levels of serotonin in the brain. It has also been shown to have an inhibitory effect on the release of norepinephrine in the brain, which can lead to an increase in the levels of GABA in the brain. In addition, TMPP has been shown to have an inhibitory effect on the release of glutamate in the brain, which can lead to an increase in the levels of glycine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
TMPP has several advantages and limitations when used in laboratory experiments. One of the main advantages of TMPP is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. Additionally, TMPP has a low toxicity and is generally safe to use in laboratory experiments.
However, there are also some limitations when using TMPP in laboratory experiments. One of the main limitations is that it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, TMPP has a relatively short half-life, which means that it needs to be used quickly after synthesis.
Zukünftige Richtungen
There are several potential future directions for TMPP research. One potential direction is to further investigate the mechanism of action of TMPP and its effects on various biochemical and physiological pathways. Another potential direction is to develop new methods for synthesizing TMPP, which could potentially improve its solubility and stability. Additionally, further research could be done to investigate the potential therapeutic applications of TMPP. Finally, further research could be done to investigate the potential toxicity of TMPP and its effects on human health.
Synthesemethoden
TMPP can be synthesized using several different methods. One of the most common methods is the reaction of 3,4,5-trimethoxybenzaldehyde and piperazine. This reaction is conducted in a solvent such as ethanol, and requires the use of a catalyst such as p-toluenesulfonic acid. Another method is the reaction of 3,4,5-trimethoxybenzyl chloride and piperazine, which is also conducted in a solvent such as ethanol and requires the use of a catalyst such as p-toluenesulfonic acid. Other methods for synthesizing TMPP include the reaction of 3,4,5-trimethoxybenzyl alcohol and piperazine, and the reaction of 3,4,5-trimethoxybenzyl amine and piperazine.
Eigenschaften
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-16-11-8-10(15-6-4-14-5-7-15)9-12(17-2)13(11)18-3;/h8-9,14H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWBIYGLDJXNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641011 | |
| Record name | 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride | |
CAS RN |
38869-07-7 | |
| Record name | 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)

![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)





![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)
![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)
